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molecular formula C8H18N2O B8579413 2-Amino-4-pyrrolidin-1-ylbutan-1-ol

2-Amino-4-pyrrolidin-1-ylbutan-1-ol

Cat. No. B8579413
M. Wt: 158.24 g/mol
InChI Key: CLIDMXUCWXZSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863450B2

Procedure details

a solution of 1M lithium aluminium hydride (12.2 ml, 12.2 mmol) in tetrahydrofuran is added to a cold (−20° C.) suspension of 2-amino-4-pyrrolidin-1-ylbutanoic acid (0.994 g, 4.05 mmol) in tetrahydrofuran (20 ml). The mixture is left to warm to 22° C. and is then heated for one hour at 60° C. The mixture is then cooled to 0° C. and is carefully quenched by the successive addition of water, 1 N aqueous sodium hydroxide and water. After one hour stirring at 0° C., the suspension is filtered and the solid is washed with ethyl acetate. The liquid phase is concentrated in vacuo to yield 318 mg of 2-amino-4-pyrrolidin-1-ylbutan-1-ol ax35 as a yellow oil.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
0.994 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH:8]([CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)[C:9](O)=[O:10]>O1CCCC1>[NH2:7][CH:8]([CH2:12][CH2:13][N:14]1[CH2:15][CH2:16][CH2:17][CH2:18]1)[CH2:9][OH:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0.994 g
Type
reactant
Smiles
NC(C(=O)O)CCN1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
After one hour stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
is then heated for one hour at 60° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
is carefully quenched by the successive addition of water, 1 N aqueous sodium hydroxide and water
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
the solid is washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The liquid phase is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(CO)CCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 318 mg
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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